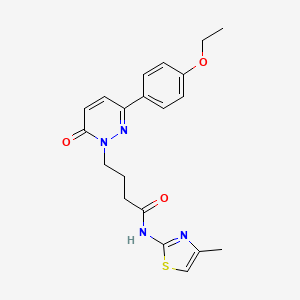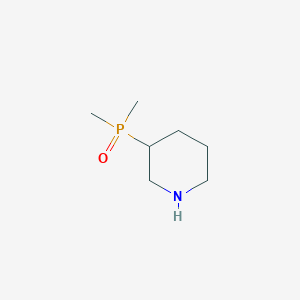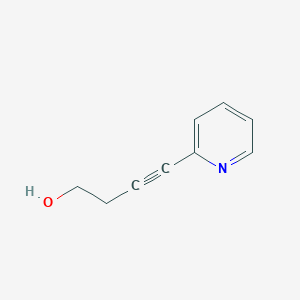
4-(Pyridin-2-yl)but-3-yn-1-ol
概要
説明
“4-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 395652-44-5 and a molecular weight of 147.18 . Its IUPAC name is 4-(2-pyridinyl)-3-butyn-1-ol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s important to note that its structure suggests potential reactivity. For instance, the presence of the pyridinyl group and the but-3-yn-1-ol group could make it a participant in various organic reactions .Physical And Chemical Properties Analysis
“this compound” is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
OLEDs and Photophysical Properties
Use in Organic Light-Emitting Diodes (OLEDs) : 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives are utilized in the synthesis of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for application in organic light-emitting diodes (OLEDs), showing high quantum yields and significant emission wavelengths. This includes the application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Mechanoluminescence in OLEDs : Studies also indicate the potential for mechanoluminescence when incorporated in OLEDs. Certain complexes derived from this compound derivatives demonstrate concentration-dependent photoluminescence, which can be crucial for the development of efficient OLEDs with stable chromaticity (Huang et al., 2013).
Coordination Chemistry and Crystal Structures
Complex Synthesis and Crystallography : Derivatives of this compound are employed in the synthesis of various coordination polymers and molecular complexes. These compounds exhibit diverse architectures, demonstrating the versatile coordination abilities of pyridine-substituted ligands. This includes studies on the structural characterization of these compounds, aiding in understanding their crystalline and molecular structure (Du et al., 2016).
Hydrogen Bonding and Network Formation : Compounds containing this compound derivatives form complex network structures via hydrogen bonding. This is critical in the study of molecular packing and intermolecular interactions, which play significant roles in determining the physical and chemical properties of these compounds (Rizk et al., 2005).
Enzymatic and Chemical Reactions
Kinetic Resolution of Alcohols : These compounds are also subjects in the study of enzymatic kinetic resolution. This involves the use of recombinant carboxyl esterases for the resolution of tertiary alcohols containing nitrogen substituents, demonstrating the significance of this compound derivatives in synthetic organic chemistry (Nguyen et al., 2010).
Stable Hemiaminals Synthesis : Recent research has shown the synthesis of stable hemiaminals from axially chiral pyridine compounds, where this compound derivatives play a crucial role. This is important in understanding the stability and reactivity of such molecular structures (Tuncel et al., 2023).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPBKGKJJFGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)
![2-(2-fluorophenoxy)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2823283.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)
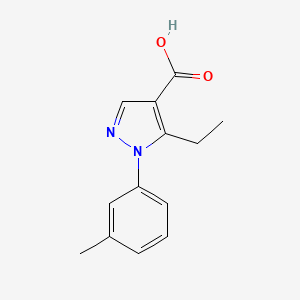
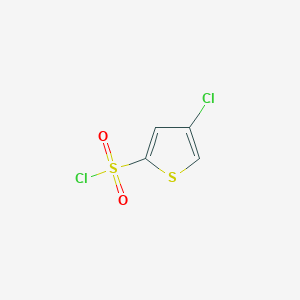
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)
![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)
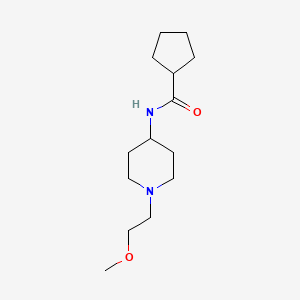
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)
